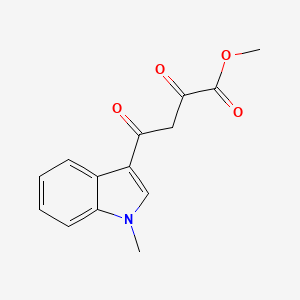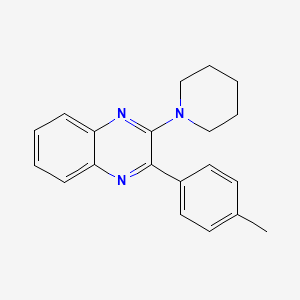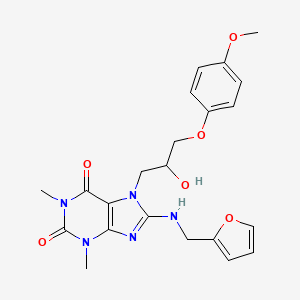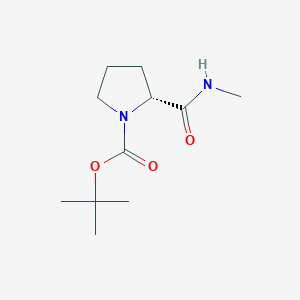![molecular formula C21H17F2N5O2S B2377770 N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-60-3](/img/structure/B2377770.png)
N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17F2N5O2S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been a subject of scientific interest. Research by Sallam et al. (2021) delved into the synthesis of heterocyclic compounds like pyridazine analogs due to their pharmaceutical significance. Their study synthesized a specific compound through a series of reactions, followed by structure elucidation using various spectroscopic techniques and X-ray diffraction. Additionally, the study performed Density Functional Theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular interactions and energy frameworks, highlighting the compound's potential in medicinal chemistry (Sallam et al., 2021).
Anticancer and Antimicrobial Applications
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core have shown promise in anticancer and antimicrobial applications. Kumar et al. (2019) synthesized a series of compounds starting from phthalic anhydride and evaluated their inhibition activity against the HCT 116 cancer cell line and antimicrobial activities. The study identified specific compounds with notable IC50 values, indicating their potential as active compounds in cancer therapy and antimicrobial applications (Kumar et al., 2019).
Antiproliferative Activity
The antiproliferative activity of similar compounds has also been investigated. Ilić et al. (2011) synthesized a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and evaluated their effects on thrombin inhibitory, fibrinogen receptor antagonistic activities, and cell proliferation. The study revealed that while certain activities inherent to benzamidine compounds were lost in the [1,2,4]triazolo[4,3-b]pyridazine derivatives, these derivatives exhibited inhibitory effects on the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Modification for Enhanced Anticancer Effects and Reduced Toxicity
Wang et al. (2015) investigated the modification of a specific compound by replacing the acetamide group with an alkylurea moiety to enhance anticancer effects and reduce toxicity. The study synthesized a series of derivatives and evaluated their antiproliferative activities against various human cancer cell lines. The findings suggested that these modifications retained antiproliferative activity and reduced acute oral toxicity, indicating the potential of these compounds as anticancer agents with low toxicity (Wang et al., 2015).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-2-30-15-6-3-13(4-7-15)18-9-10-19-25-26-21(28(19)27-18)31-12-20(29)24-14-5-8-16(22)17(23)11-14/h3-11H,2,12H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNUXCZEULZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)

methanone](/img/structure/B2377693.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)
![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)




